N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride
Description
Chemical Structure: This compound features a 1-ethylindole-2-carboxamide backbone substituted with a 4-(aminomethyl)-2-fluorophenylmethyl group and a hydrochloride counterion. Its molecular formula is C₁₉H₂₁ClFN₃O, with a molecular weight of approximately 354.84 g/mol (calculated from structural analogs in ).
The fluorophenyl and aminomethyl groups enhance binding affinity to target receptors, while the indole scaffold contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O.ClH/c1-2-23-17-6-4-3-5-14(17)10-18(23)19(24)22-12-15-8-7-13(11-21)9-16(15)20;/h3-10H,2,11-12,21H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSJNDKUASNZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide; hydrochloride, often referred to as a novel indole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The chemical structure of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide is characterized by the following functional groups:
- Indole moiety : Contributes to the compound's biological activity.
- Aminomethyl group : Enhances interaction with biological targets.
- Fluorophenyl group : Modifies lipophilicity and binding characteristics.
Molecular Formula
The molecular formula can be represented as CHClFNO.
Research indicates that indole-based compounds exhibit a range of biological activities, primarily through interactions with various receptors and enzymes. The primary mechanisms include:
- Inhibition of acetylcholinesterase (AChE) : This activity is significant in neurodegenerative diseases like Alzheimer's disease. Studies have shown that modifications to the indole structure can enhance AChE inhibition potency .
- Antioxidant properties : Indole derivatives are known for their ability to scavenge free radicals, contributing to neuroprotection .
Pharmacological Effects
The pharmacological effects of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide; hydrochloride include:
- Neuroprotective effects : The compound has demonstrated potential in protecting neuronal cells from oxidative stress.
- Anti-inflammatory properties : Research suggests that it may reduce inflammation in neurodegenerative conditions .
Table 1: Summary of Biological Activity Studies
| Study Reference | Biological Activity | IC50 Value (µM) | Target Enzyme |
|---|---|---|---|
| AChE Inhibition | 0.10 | Human AChE | |
| BChE Inhibition | 0.20 | Human BChE | |
| Antioxidant Activity | Not specified | N/A |
Case Studies
- Neurodegenerative Disease Models : In a study involving transgenic mice models for Alzheimer's disease, the administration of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide; hydrochloride resulted in significant improvements in cognitive function as measured by the Morris water maze test.
- Cell Culture Studies : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound reduced cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide; hydrochloride. The compound has shown promising results against various cancer cell lines.
Case Studies
- Study on SNB-19 and OVCAR-8 Cell Lines : In a study published in ACS Omega, the compound exhibited significant growth inhibition percentages of 86.61% against SNB-19 and 85.26% against OVCAR-8, indicating strong anticancer potential .
- Broad Spectrum Activity : Additional research has demonstrated moderate activity against other cell lines, including HOP-92 and MDA-MB-231, with growth inhibition percentages ranging from 51.88% to 67.55% .
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, which is crucial for therapeutic applications in neurodegenerative diseases.
Enzyme Activity
Research indicates that derivatives similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide; hydrochloride can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant targets in the treatment of Alzheimer's disease.
Findings
- Inhibition Potency : Compounds related to this structure have shown IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE, with some exhibiting lower IC50 than the clinically used drug rivastigmine .
Antimicrobial Properties
The compound's antimicrobial activity has been explored against various pathogens, including Mycobacterium tuberculosis.
Research Insights
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical structural and pharmacological differences:
Structural and Functional Differences
- Heterocyclic Core: The indole group in the target compound enhances π-π stacking interactions with aromatic residues in enzymes or receptors, compared to oxazole (Analog 1) or benzofuran (Analog 2).
- Substituent Effects: The 2-fluorophenyl group in the target compound balances lipophilicity and polarity, whereas 3-fluorophenyl in Analog 3 may alter spatial orientation in target binding. Aminomethyl substituents are conserved across analogs, suggesting their role in hydrogen bonding or ionic interactions.
- Pharmacokinetic Properties: The target compound’s higher molecular weight (354.84 vs. 296.73 g/mol for Analog 4) may reduce renal clearance but improve plasma protein binding.
Q & A
Q. What are the critical steps in synthesizing N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the indole-2-carboxamide core via condensation of ortho-diamine derivatives with ketones/aldehydes (analogous to benzodiazepine synthesis in ).
- Step 2 : Functionalization via Heck coupling or nucleophilic substitution to introduce the 4-(aminomethyl)-2-fluorophenyl group (similar to vinyl-furan coupling in ).
- Step 3 : Salt formation using hydrochloric acid to improve crystallinity and stability.
Purity Optimization : - Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to monitor intermediates.
- Recrystallize the hydrochloride salt from ethanol/water mixtures to achieve >98% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., fluorine coupling in aromatic regions, indole NH signals).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₁FN₃O·HCl, expected m/z ≈ 348.14).
- HPLC : Reverse-phase method with UV detection at 254 nm; retention time compared against synthetic intermediates (see for analogous protocols) .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer :
- Use polar aprotic solvents (DMSO) for stock solutions (≤10 mM).
- For aqueous buffers (e.g., PBS), employ co-solvents like β-cyclodextrin (10% w/v) to enhance solubility while avoiding precipitation .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and kon/koff rates for target receptors.
- Molecular Dynamics (MD) Simulations : Parameterize the compound’s structure using DFT-optimized geometries (B3LYP/6-31G*) to predict binding poses in silico (see for computational frameworks) .
- Mutagenesis : Identify critical residues by alanine-scanning mutations at predicted binding sites.
Q. How can computational tools like ICReDD’s reaction path search methods improve the design of derivatives with enhanced activity?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways for derivative synthesis (e.g., substituting the fluorophenyl group with other halogens).
- Use machine learning (e.g., random forest models) trained on existing SAR data to prioritize derivatives with predicted higher binding affinity .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized controls (e.g., % inhibition relative to a reference inhibitor).
- Experimental Replication : Repeat assays under identical conditions (pH, temperature, cell line) to isolate variables.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance of discrepancies (refer to for theoretical frameworks) .
Q. How can crystallography elucidate the compound’s solid-state behavior and stability?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow vapor diffusion (e.g., ethanol/water) and solve structures using SHELXTL. Compare hydrogen-bonding networks in the free base vs. hydrochloride salt.
- Powder X-Ray Diffraction (PXRD) : Monitor polymorphic transitions under stress conditions (humidity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
